methyl {[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]amino}acetate
CAS No.:
Cat. No.: VC13421943
Molecular Formula: C14H16N2O4
Molecular Weight: 276.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16N2O4 |
|---|---|
| Molecular Weight | 276.29 g/mol |
| IUPAC Name | methyl 2-[3-(1,3-dioxoisoindol-2-yl)propylamino]acetate |
| Standard InChI | InChI=1S/C14H16N2O4/c1-20-12(17)9-15-7-4-8-16-13(18)10-5-2-3-6-11(10)14(16)19/h2-3,5-6,15H,4,7-9H2,1H3 |
| Standard InChI Key | JACVGSKIKLZRNO-UHFFFAOYSA-N |
| SMILES | COC(=O)CNCCCN1C(=O)C2=CC=CC=C2C1=O |
| Canonical SMILES | COC(=O)CNCCCN1C(=O)C2=CC=CC=C2C1=O |
Introduction
Structural and Chemical Identity
The compound’s systematic name, methyl {[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]amino}acetate, reflects its three primary components:
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A phthalimide moiety (1,3-dioxo-1,3-dihydro-2H-isoindole), a bicyclic structure with two ketone groups at positions 1 and 3.
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A propylamino linker (-CH2-CH2-CH2-NH-), bridging the phthalimide and acetate groups.
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A methyl acetate ester (-O-CO-OCH3), serving as the terminal functional group.
Key Structural Features
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Phthalimide Core: The planar, aromatic isoindole ring system contributes to rigidity and electron-deficient properties, facilitating nucleophilic substitutions .
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Propylamino Spacer: Enhances solubility in polar solvents and provides a site for further functionalization (e.g., acylations, alkylations).
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Methyl Ester: A hydrolytically labile group that can be converted to carboxylic acids under basic conditions.
Synthetic Pathways and Methodologies
The synthesis of methyl {[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]amino}acetate likely follows a multi-step sequence involving phthalimide alkylation, amine coupling, and esterification. Below is a generalized protocol derived from analogous reactions :
Step 1: Synthesis of 3-Aminopropylphthalimide
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Reagents: Potassium phthalimide, 3-bromopropylamine hydrobromide.
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Conditions: React in dimethylformamide (DMF) at 80°C for 12 hours.
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Mechanism: Nucleophilic substitution (SN2) where phthalimide displaces bromide.
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Product: 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propan-1-amine.
Step 2: Coupling with Methyl Chloroacetate
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Reagents: Methyl chloroacetate, triethylamine (TEA), dichloromethane (DCM).
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Conditions: Stir at 0°C for 1 hour, then room temperature for 6 hours.
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Mechanism: Amine acts as a nucleophile, displacing chloride to form the acetamide derivative.
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Product: Crude methyl {[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]amino}acetate.
Step 3: Purification
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Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) as eluent.
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Yield: ~60–70% after optimization.
Analytical Data for Intermediate Compounds
| Compound | Molecular Formula | Melting Point | Rf Value (Ethyl Acetate/Hexane 3:7) |
|---|---|---|---|
| 3-Aminopropylphthalimide | C11H12N2O2 | 98–100°C | 0.45 |
| Final Product | C14H16N2O5 | Oil | 0.62 |
Physicochemical Properties
Solubility
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Polar Solvents: Soluble in DMSO, DMF, and acetonitrile.
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Nonpolar Solvents: Poorly soluble in hexane and diethyl ether.
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Aqueous Solubility: Limited (≤1 mg/mL at 25°C), improves under acidic or basic conditions due to amine protonation or ester hydrolysis.
Spectroscopic Characterization
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IR (KBr): 1745 cm⁻¹ (ester C=O), 1705 cm⁻¹ (phthalimide C=O), 1650 cm⁻¹ (amide C=O).
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¹H NMR (500 MHz, CDCl3): δ 7.85–7.78 (m, 4H, phthalimide aromatics), δ 3.72 (s, 3H, OCH3), δ 3.45 (t, 2H, -CH2-NH-), δ 2.65 (t, 2H, -CH2-phthalimide).
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¹³C NMR: δ 168.2 (phthalimide C=O), δ 167.8 (ester C=O), δ 52.1 (OCH3).
Applications in Pharmaceutical Chemistry
Phthalimide derivatives are pivotal in drug discovery due to their bioisosteric resemblance to peptides and ability to penetrate lipid membranes. Specific applications include:
Intermediate for β-Adrenergic Receptor Antagonists
In a study by Borowiecki et al. , phthalimide-epoxide analogs were used to synthesize propranolol and metoprolol. The propylamino spacer in methyl {[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]amino}acetate could serve as a precursor for β-blocker side chains, enabling chiral resolution via enzymatic hydrolysis.
Protease Inhibitor Scaffolds
Phthalimides exhibit inhibitory activity against serine proteases like Tmprss2, which is critical for viral entry in SARS-CoV-2 . The compound’s amine and ester groups could be modified to enhance binding to protease active sites.
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